Isonitrosoacetone

Catalog No.
S3309511
CAS No.
31915-82-9
M.F
C3H5NO2
M. Wt
87.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isonitrosoacetone

CAS Number

31915-82-9

Product Name

Isonitrosoacetone

IUPAC Name

(1E)-1-hydroxyiminopropan-2-one

Molecular Formula

C3H5NO2

Molecular Weight

87.08 g/mol

InChI

InChI=1S/C3H5NO2/c1-3(5)2-4-6/h2,6H,1H3/b4-2+

InChI Key

OVGLVOLWBBGQHS-DUXPYHPUSA-N

SMILES

CC(=O)C=NO

Synonyms

2-oxopropanal-1-oxime, 2-oxopropanaloxime, OXOX

Canonical SMILES

CC(=O)C=NO

Isomeric SMILES

CC(=O)/C=N/O

The exact mass of the compound Isonitrosoacetone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isonitrosoacetone (MINA), also known as pyruvaldehyde 1-oxime, is a low-molecular-weight tertiary alpha-keto oxime. Unlike standard quaternary pyridinium oximes, MINA is uncharged at physiological pH, granting it high lipophilicity and the ability to readily cross the blood-brain barrier (BBB). In procurement and material selection, it is primarily sourced as a benchmark centrally-acting acetylcholinesterase (AChE) reactivator for organophosphate (OP) toxicity research. Additionally, its asymmetric structure—featuring adjacent ketone and oxime functionalities—makes it a valuable bidentate ligand in coordination chemistry and a versatile precursor for synthesizing nitrogenous heterocycles. [1]

Substituting Isonitrosoacetone with standard commercial oximes like 2-PAM (pralidoxime) or obidoxime fundamentally compromises neuroprotection models. Quaternary oximes possess a permanent positive charge, restricting their BBB penetration to less than 10% and limiting their action almost exclusively to peripheral tissues. Consequently, they fail to reactivate OP-inhibited AChE within the central nervous system (CNS), leaving the brain vulnerable to agent-induced seizures and lethality. Furthermore, in coordination chemistry, substituting MINA with symmetric oximes like dimethylglyoxime (DMG) fails because MINA provides an asymmetric alpha-keto oxime motif, which is required to prevent the formation of highly rigid, insoluble polymeric metal networks. For researchers requiring true CNS penetration or organic-soluble asymmetric complexes, MINA cannot be substituted with these common in-class alternatives. [1]

Central Nervous System AChE Reactivation

In models of lethal sarin (GB) intoxication, the ability of an oxime to reactivate brain AChE is critical for preventing centrally mediated mortality. When compared head-to-head, the tertiary oxime MINA successfully penetrated the brain (detectable in microdialysate within 10 minutes) and significantly reactivated CNS AChE. In stark contrast, the standard quaternary oxime 2-PAM produced no significant reactivation of brain AChE, acting only on peripheral tissues. [1]

Evidence DimensionBrain AChE Reactivation
Target Compound DataSignificant CNS AChE reactivation; detectable in brain at ~10 min
Comparator Or Baseline2-PAM (0% / no significant CNS AChE reactivation)
Quantified DifferenceComplete qualitative shift from zero central activity (2-PAM) to significant brain AChE reactivation (MINA)
ConditionsGuinea pig model of sarin (GB) intoxication; 60 minutes post-exposure tissue analysis

Buyers must procure MINA when evaluating antidotes that require central neuroprotection, as standard quaternary oximes cannot serve as positive controls for brain AChE reactivation.

In Vivo Survival Efficacy Post-Sarin Exposure

The CNS penetration of MINA translates directly into massive survival benefits in lethal OP exposure models. In a controlled study evaluating guinea pigs challenged with 2x LD50 of sarin, cohorts receiving MINA as an adjunct therapy achieved a 100% survival rate at 24 hours. Conversely, cohorts treated with standard therapies lacking MINA (e.g., 2-PAM and atropine alone) exhibited only a 37% survival rate.[1]

Evidence Dimension24-Hour Survival Rate
Target Compound Data100% survival (69 of 69 animals)
Comparator Or BaselineStandard therapy without MINA (37% survival; 26 of 70 animals)
Quantified Difference63% absolute increase in survival rate
ConditionsSubcutaneous challenge with 2x LD50 sarin (GB) in male guinea pigs, assessed at 24 hours

This quantitative survival advantage justifies the selection of MINA over standard peripheral oximes for advanced medical countermeasure development against nerve agents.

In Vitro Reactivation Kinetics vs. In Vivo Utility

While MINA excels in vivo due to its biodistribution, it is fundamentally different from quaternary oximes in isolated enzymatic assays. Kinetic analyses demonstrate that MINA possesses an exceptionally low affinity for OP-inhibited human AChE in vitro, with a second-order reactivation constant that is 500 to 3400-fold lower than highly effective pyridinium oximes like 2-PAM or obidoxime. [1]

Evidence DimensionSecond-order reactivation constant
Target Compound DataLow in vitro affinity
Comparator Or Baseline2-PAM / Obidoxime (High in vitro affinity)
Quantified Difference500 to 3400-fold lower reactivation constant for MINA
ConditionsIn vitro kinetic analysis using tabun-, sarin-, cyclosarin-, VX-, and paraoxon-inhibited human AChE

Procurement teams must understand that MINA is selected specifically for its in vivo BBB penetration, not for raw in vitro binding strength, ensuring it is deployed in the correct experimental models.

Asymmetric Ligand Coordination and Complex Solubility

When procured as a chelating agent, MINA offers distinct solubility advantages over symmetric bis-oximes like dimethylglyoxime (DMG). Because MINA is an asymmetric alpha-keto mono-oxime, its resulting transition metal complexes (e.g., with Ni2+ or Cu2+) exhibit greater solubility in common organic solvents compared to the notoriously insoluble, rigid polymeric networks formed by DMG complexes.[1]

Evidence DimensionOrganic solvent solubility of metal complexes
Target Compound DataForms organic-soluble asymmetric complexes
Comparator Or BaselineDimethylglyoxime (Forms highly insoluble symmetric complexes)
Quantified DifferenceShift from insoluble precipitate (DMG) to organic-soluble complex (MINA)
ConditionsChelation with divalent transition metals (Ni, Cu) in standard laboratory solvents

Buyers synthesizing homogenous transition metal catalysts or solvent-processable complexes must select MINA over DMG to ensure downstream processability and solubility.

Central Nervous System (CNS) OP Antidote Development

Utilized as a benchmark tertiary oxime in in vivo models to evaluate blood-brain barrier penetration and brain AChE reactivation following nerve agent or pesticide exposure, directly following its proven CNS efficacy. [1]

Advanced Medical Countermeasure Formulation

Procured for combinatorial studies where a centrally acting oxime (MINA) is paired with a peripherally acting quaternary oxime (like 2-PAM) to achieve full-body protection against lethal organophosphate intoxication.[2]

Homogenous Transition Metal Catalyst Synthesis

Selected over symmetric alternatives like dimethylglyoxime to synthesize transition metal complexes (e.g., Ni, Cu, Pd) where the unique steric and electronic environment—and organic solubility—of an alpha-keto oxime is required for downstream processability. [3]

XLogP3

0.4

LogP

0.34 (LogP)

Melting Point

69.0 °C

UNII

U32V8CLT4W

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17280-41-0
306-44-5

Wikipedia

Isonitrosoacetone

Dates

Last modified: 08-19-2023

Explore Compound Types